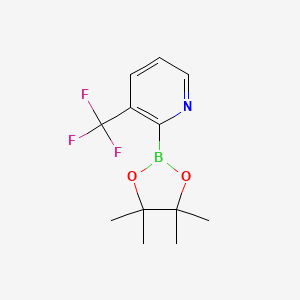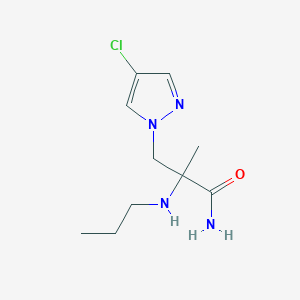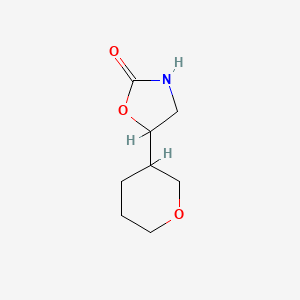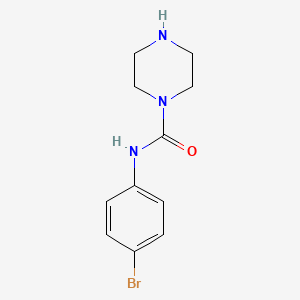
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is an organic compound that features a bromine atom, a tert-butoxy group, and a chlorine atom attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene typically involves the reaction of 3-chlorobenzene with a tert-butyl bromide derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophiles: Such as cyanide ions for substitution reactions.
Bases: Such as sodium hydroxide for elimination reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, different substituted benzene derivatives can be formed.
Elimination Products: Alkenes are typically formed as major products in elimination reactions.
Aplicaciones Científicas De Investigación
1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce tert-butyl and bromine functionalities.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene involves its reactivity with nucleophiles and bases. The molecular targets include electrophilic carbon atoms in the benzene ring, which undergo substitution or elimination reactions. The pathways involved are typically bimolecular mechanisms such as S_N2 for substitution and E2 for elimination .
Comparación Con Compuestos Similares
Comparison: 1-(2-Bromo-1-(tert-butoxy)ethyl)-3-chlorobenzene is unique due to the presence of both bromine and chlorine atoms on the benzene ring, which can influence its reactivity and the types of reactions it undergoes. Similar compounds may have different substituents, such as fluorine, which can alter their chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H16BrClO |
|---|---|
Peso molecular |
291.61 g/mol |
Nombre IUPAC |
1-[2-bromo-1-[(2-methylpropan-2-yl)oxy]ethyl]-3-chlorobenzene |
InChI |
InChI=1S/C12H16BrClO/c1-12(2,3)15-11(8-13)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
Clave InChI |
NYLPBEAZHNYEIJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(CBr)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![6-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridinedihydrochloride](/img/structure/B13625910.png)


![4-{[(5-Chloropyridin-3-yl)oxy]methyl}pyridin-2-aminedihydrochloride](/img/structure/B13625937.png)


![2-Chloro-6-(difluoromethyl)benzo[d]oxazole](/img/structure/B13625950.png)
![Methyl 8-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13625951.png)

![tert-butylN-[5-(propan-2-yl)thiophen-2-yl]carbamate](/img/structure/B13625964.png)

